1H-Isoindole-1,3(2H)-dione, 2-butoxy-

Description

Contextualization within Phthalimide (B116566) Chemistry and N-Alkoxyphthalimide Derivatives

Phthalimide, systematically named 1H-Isoindole-1,3(2H)-dione, is a fundamental structural motif in organic chemistry. vedantu.comwikipedia.org It is an imide derivative of phthalic anhydride (B1165640), characterized by a benzene (B151609) ring fused to a five-membered ring containing two carbonyl groups attached to a nitrogen atom. vedantu.comwikipedia.org The acidity of the N-H bond (pKa ≈ 8.3) is a key feature, allowing for easy deprotonation and subsequent N-alkylation or N-acylation. wikipedia.orgcollegedunia.com This reactivity forms the basis of the classical Gabriel synthesis, a widely used method for preparing primary amines where phthalimide acts as a masked form of ammonia. wikipedia.orgturito.com

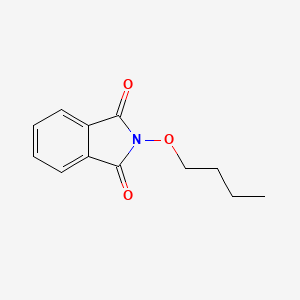

N-Alkoxyphthalimides represent a significant class of phthalimide derivatives where the nitrogen atom is covalently bonded to an alkoxy group (-OR). researchgate.netacs.org The compound 1H-Isoindole-1,3(2H)-dione, 2-butoxy- , also known as N-butoxyphthalimide, falls squarely within this category. Its structure incorporates the core phthalimide framework with a butoxy (-O-(CH₂)₃CH₃) substituent on the nitrogen atom. This substitution fundamentally alters the chemical reactivity of the nitrogen center compared to the parent phthalimide, moving away from its role as a nucleophilic amine precursor and toward its use as an electrophilic nitrogen source and a precursor for radical species. acs.orgosi.lv

The synthesis of N-alkoxyphthalimides can be achieved through several methods, including the cross-dehydrogenative coupling of N-hydroxyphthalimide (NHPI) with alcohols or ketones. osi.lvnih.gov For instance, PIDA (phenyliodine diacetate)-mediated oxidative functionalization allows for the direct coupling of N-hydroxyphthalimide with various C-H bonds to form the corresponding N-alkoxyphthalimide derivatives. nih.gov

Table 1: Physicochemical Properties of 1H-Isoindole-1,3(2H)-dione, 2-butoxy- and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Phthalimide | 1H-Isoindole-1,3(2H)-dione | C₈H₅NO₂ | 147.13 |

| N-Hydroxyphthalimide | 2-Hydroxy-1H-isoindole-1,3(2H)-dione | C₈H₅NO₃ | 163.13 |

| 1H-Isoindole-1,3(2H)-dione, 2-butoxy- | 2-Butoxy-1H-isoindole-1,3(2H)-dione | C₁₂H₁₃NO₃ | 219.24 |

| N-(tert-butoxy)phthalimide | 2-(tert-Butoxy)-1H-isoindole-1,3(2H)-dione | C₁₂H₁₃NO₃ | 219.24 |

Data sourced from multiple chemical databases and literature. wikipedia.orgguidechem.comnih.gov

Significance and Current Research Landscape in Organic Synthesis

The significance of N-alkoxyphthalimides, including 1H-Isoindole-1,3(2H)-dione, 2-butoxy- , in modern organic synthesis has grown substantially with the rise of radical chemistry. researchgate.netacs.org These compounds are valued as stable, readily accessible, and versatile precursors for generating highly reactive alkoxy and nitrogen-centered radicals under mild conditions. researchgate.netosi.lv The relatively weak N-O bond can be cleaved homolytically through single-electron transfer (SET) processes, often initiated by photoredox catalysts under visible light or by transition metals. researchgate.netacs.org

Current research primarily focuses on several key areas:

Generation of Alkoxy Radicals: The single-electron reduction of N-alkoxyphthalimides leads to the cleavage of the N-O bond, releasing an alkoxy radical. researchgate.net These alkoxy radicals are powerful intermediates capable of various transformations, including hydrogen atom transfer (HAT) reactions to generate carbon-centered radicals, which can then participate in cyclizations or other bond-forming events. researchgate.netlibretexts.org

C-N Bond Formation: N-Alkoxyphthalimides have recently been employed as nitrogen electrophiles in reductive cross-coupling reactions. acs.org For example, nickel-catalyzed coupling of N-methoxyphthalimides with alkyl halides provides a novel method for constructing C-N bonds under neutral conditions, offering a complementary approach to the traditional, often base-sensitive, Gabriel synthesis. acs.org This highlights the potential for N-butoxyphthalimide to serve as a butoxyamine source.

C-H Amination: The generation of phthalimidyl radicals (PhthN•) from N-hydroxyphthalimide derivatives under copper or iron catalysis allows for the direct C-H amination of arenes. nih.govbeilstein-journals.org While much of this work uses N-hydroxyphthalimide as the precursor, the underlying principle of N-O bond cleavage to generate a nitrogen-centered radical is central to the chemistry of N-alkoxyphthalimides as well. nih.govresearchgate.net These methods provide a direct route to valuable aromatic amines. nih.govbeilstein-journals.org

The current research landscape positions N-alkoxyphthalimides as important reagents for developing innovative synthetic methodologies. Their ability to generate radical intermediates under mild, often photocatalytic, conditions aligns with the modern goals of sustainable and efficient chemical synthesis. researchgate.netnih.gov While specific studies focusing exclusively on 1H-Isoindole-1,3(2H)-dione, 2-butoxy- are less common than those on its methoxy (B1213986) or tert-butoxy (B1229062) analogues, its role as a building block and its potential to participate in these radical-based transformations make it a compound of significant interest for further exploration in synthetic organic chemistry. acs.orgvulcanchem.comcymitquimica.com

Table 2: Applications of N-Alkoxyphthalimide Derivatives in Organic Synthesis

| Reaction Type | Role of N-Alkoxyphthalimide | Key Transformation | Conditions |

| Radical Cyclization | Alkoxy Radical Precursor | Generation of C-centered radicals via HAT for cyclization | Photoredox Catalysis, Tin-mediated |

| Reductive Cross-Coupling | Nitrogen Electrophile | C-N bond formation with alkyl halides | Nickel Catalysis |

| C-H Amination | Nitrogen Radical Precursor | Direct amination of arenes | Copper or Iron Catalysis |

| Dioxygenation of Alkenes | Oxygen and Nitrogen Source | Formation of β-keto-N-alkoxyphthalimides | Copper, Iron, Manganese Catalysis |

This table summarizes general applications derived from recent literature on N-alkoxyphthalimide derivatives. researchgate.netacs.orgnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-3-8-16-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEKIQIXCILAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484271 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51951-28-1 | |

| Record name | 2-Butoxy-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51951-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways of N Alkoxyphthalimides

Radical Generation and Reactivity

The generation of an alkoxyl radical from an N-alkoxyphthalimide is the key initiating step for a cascade of synthetically useful reactions. sioc.ac.cn This process can be achieved under relatively mild conditions, avoiding the harsh reagents often required for other radical precursors. sioc.ac.cn

The foundational step in the reactivity of N-alkoxyphthalimides is the homolytic cleavage of the relatively weak N-O bond. nih.govnih.gov This cleavage generates a reactive alkoxyl radical and a phthalimidyl radical. The stability and accessibility of N-alkoxyphthalimides make them superior precursors for alkoxyl radicals compared to more sensitive alternatives like nitrites or hypohalites. acs.orgsioc.ac.cn Traditionally, generating alkoxyl radicals from N-alkoxyphthalimides required thermal conditions with initiators like azodiisobutyronitrile/tributyltin hydride, which could limit their synthetic application due to the harsh conditions. sioc.ac.cn However, recent advancements have enabled this cleavage under much milder, photoredox conditions. sioc.ac.cn

The process is initiated by a single-electron reduction of the N-alkoxyphthalimide. nih.gov This forms a radical anion intermediate, which, following protonation and subsequent N-O bond cleavage, releases the desired alkoxyl radical. nih.gov The cleavage of the N-O bond is a critical step that has been explored in various contexts for constructing N-heterocycles and other complex molecules. nih.govthieme-connect.de

Once generated, the highly reactive alkoxyl radical can participate in intramolecular hydrogen atom transfer (HAT) processes. acs.org This is a powerful strategy for achieving site-selective functionalization of remote, unactivated C(sp³)–H bonds. acs.org The alkoxyl radical abstracts a hydrogen atom from a carbon center within the same molecule, typically from the δ-position via a six-membered transition state, to form a more stable carbon-centered radical and an alcohol. acs.orgnih.gov This 1,5-HAT process is a key thermodynamic driving force in many reactions involving N-alkoxyphthalimides. acs.org

Kinetic studies on related N-oxyl radicals, such as the phthalimide-N-oxyl radical (PINO), have provided deep insights into the factors governing HAT reactivity. nih.govresearchgate.net The efficiency and selectivity of HAT can be influenced by enthalpic and polar effects. nih.gov For instance, the regioselectivity of HAT is remarkably high, with δ-C(sp³)–H bonds being exclusively activated even in the presence of other potentially reactive C-H bonds, such as at the ε-position. sioc.ac.cn The resulting carbon-centered radical is a versatile intermediate that can be trapped by various radical acceptors to forge new carbon-carbon or carbon-heteroatom bonds. acs.orgmdpi.com

| Substrate Type | Position of C-H Bond | Observed Functionalization | Key Feature |

|---|---|---|---|

| N-alkoxyphthalimide with δ- and ε-C(sp³)–H bonds | δ and ε | Exclusively δ-functionalization | High regioselectivity of 1,5-HAT |

| Substrate with Oxygen-activated C-H bond | δ (methine) | High yield of δ-adduct | Facile reaction at activated C-H |

| Substrate with Methylene (B1212753) C-H bond | δ (methylene) | High yield of δ-adduct | Effective functionalization of secondary C-H |

| Substrate with Methyl C-H bond | δ (methyl) | Good yield of δ-adduct | Functionalization of primary C-H is possible |

In addition to HAT, alkoxyl radicals can undergo β-scission (or β-fragmentation), a process involving the cleavage of a carbon-carbon bond adjacent to the oxygen-centered radical. acs.org This pathway is particularly relevant for certain substrate structures, such as strained cycloalkanols or tertiary alcohols, where the fragmentation leads to the formation of a stable carbon-centered radical and a ketone or aldehyde. acs.org This C-C bond cleavage strategy has been exploited in various synthetic transformations, including photoinduced oxidative cleavage of C=C double bonds where an alkoxyl radical intermediate is involved. acs.org The competition between HAT and β-scission is a critical aspect of controlling the reaction outcome when using N-alkoxyphthalimide precursors. acs.org

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) has emerged as a powerful and mild method for initiating radical reactions from N-alkoxyphthalimides. nih.govmdpi.com This approach utilizes light energy to facilitate single-electron transfer (SET) processes, often mediated by a photocatalyst, to generate the key radical intermediates. nih.govmssm.edu

The use of visible light to drive chemical reactions offers significant advantages in terms of sustainability and functional group tolerance. nih.govrsc.org N-alkoxyphthalimides have been successfully employed in visible-light-induced reactions to generate alkoxyl radicals under exceptionally mild conditions. acs.orgsioc.ac.cn These reactions can proceed without the need for a metal photocatalyst, relying instead on the photolysis of specific precursors or the use of organic dyes. acs.orgnih.gov For example, a metal-free, three-component difunctionalization of alkenes has been developed using N-alkoxyphthalimides, where visible light initiates the formation of the crucial alkoxyl radical. acs.org The PET process can occur from a carboxylate to the photoexcited phthalimide (B116566) moiety, leading to subsequent transformations. rsc.org

Photoredox catalysis has revolutionized radical chemistry by providing a catalytic means to generate radicals under mild conditions. nih.govmssm.edu In this paradigm, a photocatalyst (often an iridium or ruthenium complex, though organic photocatalysts are also used) absorbs visible light and becomes a potent single-electron oxidant or reductant. sioc.ac.cnnih.gov

For N-alkoxyphthalimides, a reductive quenching cycle is typically employed. The photoexcited catalyst is reductively quenched by a stoichiometric reductant, such as a Hantzsch ester, generating a more potent reducing species. sioc.ac.cn This species then reduces the N-alkoxyphthalimide via a single-electron transfer. sioc.ac.cnnih.gov This SET event initiates the N-O bond cleavage to produce the alkoxyl radical. sioc.ac.cn This photoredox-mediated approach has enabled the C(sp³)–H allylation and alkenylation of a broad range of substrates at room temperature with high regio- and chemoselectivity. sioc.ac.cn The development of photoredox/Ni dual catalysis has further expanded the scope, allowing for cross-coupling reactions by merging photoredox-generated radicals with transition metal catalysis. nih.govmssm.edu

| Component | Role | Example |

|---|---|---|

| N-Alkoxyphthalimide | Alkoxyl Radical Precursor | 1H-Isoindole-1,3(2H)-dione, 2-butoxy- |

| Photocatalyst | Light Absorber and SET Mediator | Ir(ppy)3 |

| Stoichiometric Reductant | Electron Donor (Quencher) | Hantzsch Ester |

| Light Source | Energy Input | Blue LEDs |

| Radical Acceptor | Traps the generated C-centered radical | Allylsulfone |

Thermal and Pyrolytic Transformations

The thermal behavior of N-alkoxyphthalimides, including 1H-Isoindole-1,3(2H)-dione, 2-butoxy-, has been a subject of mechanistic studies, particularly focusing on their decomposition under high-temperature, low-pressure conditions.

The gas-phase thermal decomposition of primary N-alkoxyphthalimides is characterized by a specific elimination reaction pathway. arkat-usa.orgresearchgate.net Flash vacuum pyrolysis (FVP) of these compounds at temperatures ranging from 400 to 500°C and a pressure of 0.02 Torr consistently yields two primary products: a functionally substituted aldehyde and phthalimide. arkat-usa.orgresearchgate.net This transformation provides a synthetic route for converting alkyl halides into corresponding aldehydes via their N-alkoxyphthalimide derivatives. arkat-usa.org

The reaction is a clean, unimolecular decomposition, with the aldehyde and phthalimide being the only major products isolated. researchgate.net The general scheme for this pyrolytic elimination is shown below:

Scheme 1: General Pyrolytic Decomposition of N-Alkoxyphthalimides

An N-alkoxyphthalimide derivative undergoes thermal decomposition to yield an aldehyde and phthalimide through a six-membered transition state. arkat-usa.orgresearchgate.net

Research has shown that a variety of primary N-alkoxyphthalimides undergo this transformation. The yields of the resulting aldehydes can be influenced by the structure of the alkoxy group and the pyrolysis temperature.

| Compound (N-alkoxyphthalimide) | R Group | Pyrolysis Temp (°C) | Aldehyde Product | Yield (%) |

|---|---|---|---|---|

| 3a | CH₃COOCH₂ | 400 | Glyoxal | 55 |

| 3b | C₆H₅COOCH₂ | 400 | Phenylglyoxal | 55 |

| 3g | NCCH₂ | 450 | Cyanoformaldehyde | 60 |

| 3k | C₆H₅CH₂ | 500 | Benzaldehyde | 70 |

The mechanism for the gas-phase pyrolysis of N-alkoxyphthalimides is proposed to proceed through a concerted, six-membered transition state. arkat-usa.orge-bookshelf.de This type of transition state is a well-recognized model for explaining the stereochemical and regiochemical outcomes of many organic reactions, including pericyclic reactions like the Cope and Claisen rearrangements. e-bookshelf.de

In the context of N-alkoxyphthalimide pyrolysis, the transition state involves the nitrogen atom of the phthalimide group, the oxygen of the alkoxy group, the α-carbon, and the β-hydrogen of the alkyl chain. arkat-usa.orgresearchgate.net The reaction is essentially an intramolecular elimination process where the imide nitrogen acts as an internal base, abstracting a β-hydrogen from the alkoxy chain, leading to the cleavage of the N-O and C-H bonds and the formation of a C=O double bond (the aldehyde) and an N-H bond (in phthalimide). arkat-usa.org

Key Characteristics of the Transition State:

Concerted Nature : The bond-breaking and bond-forming processes occur in a single, concerted step. e-bookshelf.de

Chair-like Conformation : Like many six-membered transition states, a chair-like arrangement is generally favored energetically over a boat-like one. e-bookshelf.de

Electronic Effects : The reaction rate is sensitive to electronic effects within the R group. Electron-withdrawing groups on the alkyl chain increase the acidity of the β-hydrogen, facilitating its abstraction and accelerating the rate of the elimination reaction. arkat-usa.orgresearchgate.net

Kinetic studies support this mechanistic proposal. arkat-usa.orgresearchgate.net The rate of pyrolysis varies significantly depending on the substituents on the alkoxy group, with groups that enhance the acidity of the β-hydrogen leading to faster reaction rates. researchgate.net

| Compound | R Group | pKa of Corresponding C-H Acid (R-H) | Rate Coefficient (k₅₀₀K) |

|---|---|---|---|

| 3a | CH₃COOCH₂ | - | 1.21 x 10⁻³ |

| 3b | C₆H₅COOCH₂ | 19-20 | 2.36 x 10⁻³ |

| 3g | NCCH₂ | - | 6.17 x 10⁻⁵ |

| 3k | C₆H₅CH₂ | ~40 | 7.95 x 10⁻⁷ |

The data illustrates that compound 3b, with a phenylacetyl group, pyrolyzes significantly faster than compound 3k, which has a benzyl (B1604629) group. This is consistent with the higher acidity of the hydrogen atom involved in the transition state for 3b. researchgate.net

Electrochemical Reaction Mechanisms

The phthalimide moiety is redox-active, making N-alkoxyphthalimides suitable substrates for electrochemical transformations. These reactions often involve the generation of radical intermediates under mild conditions. researchgate.nettcichemicals.com

The cathodic reduction of N-alkoxyphthalimides provides a pathway for generating alkoxy radicals. researchgate.netcardiff.ac.uk The process is initiated by a single-electron transfer (SET) to the N-alkoxyphthalimide substrate. researchgate.net This transfer typically targets the electron-deficient phthalimide group, forming a radical anion intermediate. researchgate.net

This radical anion is generally unstable and undergoes rapid decomposition via cleavage of the relatively weak N–O bond. researchgate.net This fragmentation step releases an alkoxy radical (RO•) and the phthalimide anion.

General Cathodic Reduction Pathway:

Electron Transfer: N-alkoxyphthalimide + e⁻ → [N-alkoxyphthalimide]•⁻ (Radical anion formation)

N-O Bond Cleavage: [N-alkoxyphthalimide]•⁻ → Phthalimide⁻ + RO• (Alkoxy radical generation)

N-alkoxyphthalimides are considered stable and easily accessible precursors for the generation of oxygen-centered radicals. researchgate.net They belong to a class of compounds known as redox-active esters or derivatives, which can be activated under mild reductive conditions, including photoredox catalysis or electrochemistry. researchgate.nettcichemicals.com

The N-hydroxyphthalimide (NHPI) framework is a privileged scaffold for creating these precursors. tcichemicals.comnih.gov The key to their function is the phthalimide group, which acts as the redox-active "trigger." Upon single-electron reduction, it initiates the cleavage of the adjacent N-O bond. researchgate.net This property allows for the controlled release of highly reactive alkoxy radicals under specific electrochemical potentials, avoiding the need for harsh reagents. researchgate.netcardiff.ac.uk

The reduction potential required for this activation can be tuned by modifying the substituents on the phthalimide ring. tcichemicals.com This tunability allows for selective radical generation, making N-alkoxyphthalimides versatile intermediates in synthetic organic chemistry. researchgate.nettcichemicals.com Their stability, ease of handling, and ability to generate radicals under mild electrochemical conditions make them valuable reagents for various synthetic transformations. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation of N Butoxyphthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integrations of the signals, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of N-Butoxyphthalimide, distinct signals are expected for the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the butoxy chain.

Aromatic Region: The four protons on the benzene (B151609) ring of the phthalimide moiety are expected to appear in the downfield region, typically between δ 7.5 and 8.0 ppm. Due to their chemical and magnetic equivalence being broken down into two sets of symmetric protons, they would likely present as two multiplets or two distinct doublet of doublets.

Aliphatic Region: The butoxy group will show four sets of signals:

A triplet corresponding to the terminal methyl group (-CH₃), expected at approximately δ 0.9 ppm.

A sextet for the methylene (B1212753) group adjacent to the methyl group (-CH₂-CH₃), anticipated around δ 1.4 ppm.

A quintet for the next methylene group (-O-CH₂-CH₂-), likely appearing around δ 1.7 ppm.

A triplet for the methylene group directly attached to the oxygen atom (-O-CH₂-), which would be the most downfield of the aliphatic protons, expected around δ 4.2 ppm due to the deshielding effect of the electronegative oxygen atom.

Table 1: Predicted ¹H NMR Data for N-Butoxyphthalimide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phthalimide Aromatic H | 7.7-7.9 | m |

| -O-CH ₂- | ~4.2 | t |

| -O-CH₂-CH ₂- | ~1.7 | p |

| -CH₂-CH ₂-CH₃ | ~1.4 | sex |

| -CH ₃ | ~0.9 | t |

m = multiplet, t = triplet, p = quintet, sex = sextet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbons: The two equivalent carbonyl carbons (C=O) of the phthalimide group are expected to have the most downfield chemical shift, typically in the range of δ 165-170 ppm.

Aromatic Carbons: The aromatic carbons will appear between δ 120 and 135 ppm. There will be signals for the two quaternary carbons of the phthalimide ring and the four CH carbons.

Aliphatic Carbons: The butoxy group will show four distinct signals corresponding to each carbon atom, with the carbon attached to the oxygen (-O-CH₂) being the most downfield of the aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for N-Butoxyphthalimide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165-170 |

| Aromatic Quaternary C | 130-135 |

| Aromatic CH | 120-130 |

| -O-C H₂- | 70-80 |

| -O-CH₂-C H₂- | 25-35 |

| -CH₂-C H₂-CH₃ | 15-25 |

Advanced NMR Techniques (e.g., HSQC, HMBC, NOESY)

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between directly bonded protons and carbons. For N-Butoxyphthalimide, it would definitively link the proton signals of the butoxy chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Crucially, it would show a correlation between the protons of the -O-CH₂- group and the carbonyl carbons of the phthalimide ring, confirming the N-O-C linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For N-Butoxyphthalimide, NOESY could show through-space correlations between the protons of the -O-CH₂- group and the aromatic protons of the phthalimide ring, further solidifying the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For N-Butoxyphthalimide, the key characteristic absorption bands would be:

C=O Stretching: Strong, sharp absorption bands characteristic of the imide carbonyl groups are expected in the region of 1700-1780 cm⁻¹. The presence of two bands in this region is typical for cyclic imides.

C-N Stretching: A band corresponding to the C-N bond stretching of the imide is expected around 1350-1450 cm⁻¹.

C-O Stretching: The stretching vibration of the C-O bond in the butoxy group would likely appear in the 1000-1200 cm⁻¹ region.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands for the aliphatic C-H stretching vibrations of the butoxy group will be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for N-Butoxyphthalimide

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl (C=O) | 1700-1780 | Strong |

| Imide (C-N) | 1350-1450 | Medium |

| Ether (C-O) | 1000-1200 | Medium |

| Aromatic C-H | >3000 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

The mass spectrum of N-Butoxyphthalimide would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (C₁₂H₁₃NO₃, 219.24 g/mol ). The fragmentation pattern would likely involve the cleavage of the butoxy group and fragmentation of the phthalimide ring.

Electron Spray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺). For N-Butoxyphthalimide, one would expect to observe a prominent peak at m/z 220.1 for the [M+H]⁺ ion. The fragmentation of this ion in the mass spectrometer (MS/MS) would provide further structural information, likely showing the loss of the butoxy group (C₄H₉O) or butene (C₄H₈), leading to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for N-Butoxyphthalimide

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 219.1 |

| [M+H]⁺ | 220.1 |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a synthesized compound, distinguishing it from other potential structures with the same nominal mass.

In the analysis of N-Butoxyphthalimide, an exact mass is determined and compared against the theoretical mass calculated for the molecular formula C₁₂H₁₃NO₃. The high resolution of the instrument allows for the differentiation of isobars and provides a high degree of confidence in the assigned molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the cleavage of the butoxy group or fragmentation of the phthalimide ring would produce characteristic ions, further corroborating the structure of N-Butoxyphthalimide. While specific experimental data for this exact compound is not widely published, a representative analysis is presented below.

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for N-Butoxyphthalimide

| Ion | Theoretical m/z | Measured m/z | Mass Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 220.0968 | 220.0971 | 1.4 |

This data is representative and intended for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The N-Butoxyphthalimide molecule contains the phthalimide group, which is an aromatic system and a primary chromophore. The electronic transitions in the phthalimide ring system, specifically π → π* transitions, are expected to result in strong absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituent on the imide nitrogen. The butoxy group, being an auxochrome, may cause a slight shift in the absorption maxima compared to unsubstituted phthalimide.

A typical UV-Vis spectrum of an N-substituted phthalimide would exhibit characteristic absorption peaks. nih.gov The study of these spectra in different solvents can also provide information about the nature of the electronic transitions.

Table 2: Representative UV-Vis Absorption Data for N-Butoxyphthalimide in Ethanol (B145695)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~220 | ~25,000 | π → π* |

This data is representative and based on typical values for N-substituted phthalimides. photochemcad.com

X-ray Diffraction Studies

Obtaining a suitable single crystal is a prerequisite for this analysis, and the quality of the crystal directly impacts the resolution and accuracy of the resulting structure.

Table 3: Representative Crystallographic Data for a Phthalimide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.023 |

| b (Å) | 4.729 |

| c (Å) | 28.882 |

| β (°) | 90.13 |

| Volume (ų) | 958.9 |

This data is for N-(Acetylamino)phthalimide and serves as a representative example. st-andrews.ac.ukresearchgate.net

Computational and Theoretical Studies of 1h Isoindole 1,3 2h Dione, 2 Butoxy and Its Analogs

Quantum Chemical Methodologies

Quantum chemical methodologies are employed to calculate the electronic structure of molecules, offering precise predictions of geometries, energies, and various molecular properties. The choice of method depends on the desired balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a prevalent method for studying isoindole-1,3-dione derivatives due to its favorable balance of accuracy and computational efficiency. Researchers utilize DFT to perform geometric optimizations, calculate electronic properties, and model interactions with biological targets. nih.govnih.gov For instance, ground state geometric optimizations of novel 1H-isoindole-1,3(2H)-dione derivatives have been calculated using DFT with Becke's three-parameter hybrid exchange function combined with the Lee-Yang–Parr gradient-corrected correlation (B3LYP) functional. nih.gov These calculations are often paired with basis sets such as 6-311+G(d,p) or 6-31G(d,p) to achieve reliable results. nih.govnih.gov

DFT calculations have been instrumental in understanding the structure-activity relationships of isoindoledione analogs. For example, in studies of potential cyclooxygenase (COX) inhibitors, DFT was used to optimize the molecular structures before docking them into the enzyme's active site. nih.gov This allows for a detailed analysis of binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for biological activity. nih.govmdpi.com Similarly, DFT has been applied to new hexahydrophthalimide–benzothiazole hybrids to elucidate their structure-activity relationship as protoporphyrinogen (B1215707) oxidase inhibitors. mdpi.com

Table 1: Examples of DFT Functionals and Basis Sets Used in Studies of Isoindoledione Analogs

| Study Focus | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| COX Inhibition | B3LYP | 6-311+G(d,p) | nih.gov |

| Cytotoxic Activity of Naphthalimide Derivatives | B3LYP | 6-31G(d,p) | nih.gov |

| Protoporphyrinogen Oxidase Inhibition | Not Specified | Not Specified | mdpi.com |

Ab initio ("from first principles") wavefunction methods are based on solving the Schrödinger equation without empirical parameters, offering higher accuracy than DFT for certain properties, albeit at a significantly greater computational cost. libretexts.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered gold standards for calculating accurate energies.

While specific applications of high-level methods like CCSD(T) to 1H-Isoindole-1,3(2H)-dione, 2-butoxy- are not widely documented, ab initio calculations such as Hartree-Fock and MP2 have been applied to related heterocyclic systems. For example, these methods have been used for the nuclear magnetic resonance (NMR) calculations of 1,8-naphthalimide (B145957) derivatives to complement experimental data and confirm structural assignments. nih.gov Such high-level calculations are crucial for benchmarking results from more computationally efficient methods like DFT and for investigating systems where electron correlation effects are particularly strong.

Semi-empirical methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to speed up calculations. uni-muenchen.deucsb.edu These methods, including AM1 (Austin Model 1), PM3 (Parametrized Model 3), and MNDO (Modified Neglect of Diatomic Overlap), are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.deucsb.edu

Due to their speed, semi-empirical methods are particularly useful for treating very large molecules or for high-throughput screening of extensive libraries of analogs where ab initio or DFT calculations would be prohibitively expensive. ucsb.eduwikipedia.org They can provide initial geometric conformations and electronic properties that can serve as a starting point for more refined calculations. libretexts.org Although their results can be less accurate if the molecule under study is dissimilar to the compounds used for parameterization, they remain a valuable tool for qualitative trend analysis and initial computational screening in drug discovery pipelines. ucsb.edu

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For flexible molecules like 1H-Isoindole-1,3(2H)-dione, 2-butoxy- and its analogs, MD simulations provide critical insights into their conformational preferences and dynamic behavior, especially within a biological environment like an enzyme's active site. mdpi.comresearchgate.net

In several studies, MD simulations have been applied following molecular docking to assess the stability of the predicted binding poses of isoindoledione derivatives with target enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comresearchgate.net These simulations can reveal:

Binding Stability : Whether the ligand remains stably bound in the active site over the simulation time (e.g., up to 500 ns). mdpi.com

Conformational Changes : How the ligand and the protein's active site residues adapt to each other upon binding. mdpi.com

Key Interactions : The persistence and nature of crucial interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex. mdpi.comresearchgate.net

For example, MD simulations showed that for certain isoindole-1,3-dione derivatives, the isoindole-1,3-dione fragment enters deeply into the active site gorge of BuChE, while for other analogs, the molecule orients in the opposite direction. mdpi.com This type of analysis is essential for understanding the structural basis of inhibitor potency and selectivity. The simulations provide a dynamic picture that complements the static view offered by docking and quantum chemical calculations.

Table 2: Typical Parameters for MD Simulation of a Ligand-Protein Complex

| Parameter | Description/Example Value |

|---|---|

| Force Field | AMBER, CHARMM, OPLS, TraPPE-UA |

| Simulation Time | 100 ns - 500 ns or more |

| Solvent Model | Explicit water model (e.g., TIP3P) |

| Temperature | 300 K (physiological temperature) |

| Pressure | 1 atm (constant pressure) |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis |

Mechanistic Insights from Computational Modeling

Computational modeling is a key tool for elucidating reaction mechanisms, allowing researchers to map out potential energy surfaces and identify the most favorable reaction pathways.

Transition state (TS) analysis is a fundamental computational approach to understanding the kinetics and mechanism of a chemical reaction. The transition state is the highest energy point along the minimum energy path between reactants and products, and its structure and energy determine the reaction's activation barrier. youtube.comyoutube.com

While specific transition state analyses for reactions involving 1H-Isoindole-1,3(2H)-dione, 2-butoxy- are not prominently featured in the literature, the methodology is broadly applicable to understanding its synthesis or metabolic transformations. A typical computational workflow involves:

Proposing a Mechanism : Based on chemical principles, a plausible reaction pathway is hypothesized. youtube.com

Locating the TS : Computational algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state. This structure is characterized by having exactly one imaginary vibrational frequency. youtube.com

Calculating Activation Energy : The energy difference between the transition state and the reactants is calculated to determine the activation barrier, which is directly related to the reaction rate. youtube.com

This type of analysis provides invaluable mechanistic insights. For example, in enzymatic reactions, TS analysis can reveal how a catalyst stabilizes the transition state to accelerate the reaction. youtube.comgrantome.com For a compound like 1H-Isoindole-1,3(2H)-dione, 2-butoxy-, TS analysis could be used to investigate the mechanism of its formation from N-hydroxyphthalimide and a butoxy precursor or to model its potential metabolic degradation pathways.

Radical Intermediate Characterization

The utility of 1H-Isoindole-1,3(2H)-dione, 2-butoxy- and its analogs, collectively known as N-alkoxyphthalimides, as precursors for generating alkoxy radicals under mild conditions has been a subject of significant interest in computational and experimental chemistry. researchgate.net The key step in the generation of the butoxy radical from 1H-Isoindole-1,3(2H)-dione, 2-butoxy- is the homolytic cleavage of the N-O bond. Computational studies, particularly those employing density functional theory (DFT), have been instrumental in characterizing the thermodynamics of this bond cleavage and the nature of the resulting radical intermediates.

A critical parameter in assessing the formation of radical intermediates is the bond dissociation energy (BDE). Theoretical calculations have shown that the N-O BDE in N-alkoxyphthalimides is influenced by the nature of the alkoxy group and the electronic environment of the phthalimide (B116566) core. For instance, studies on N-methoxysuccinimide, a close analog, have provided insights into the N-O bond strength. Using high-level composite methods like CBS-QB3, CBS-APNO, and G4, the N-O BDE has been calculated to be significantly higher than in simple hydroxylamines, reflecting the inductive effect of the two carbonyl groups. nih.govnsf.gov

The M06-2X density functional, in particular, has been shown to provide N-O BDEs in excellent agreement with more computationally expensive composite methods. nih.govnsf.gov For a series of N,N,O-trisubstituted hydroxylamines, the calculated N-O single-bond BDEs were found to be 5–15 kcal/mol higher than the generic N-O BDE of 48 kcal/mol often cited in textbooks. nih.gov This highlights the importance of specific computational analysis for this class of compounds.

Upon N-O bond cleavage, two radical species are formed: the butoxy radical (BuO•) and the phthalimidyl radical. The butoxy radical is a highly reactive intermediate that can participate in various reactions, most notably hydrogen atom transfer (HAT) and β-scission. researchgate.net Computational studies have been employed to investigate the kinetics and thermodynamics of these subsequent reactions. For example, the trifluoroethoxy radical, generated from an analogous N-alkoxyphthalimide, has been shown through mechanistic studies to be a highly electrophilic species that acts as a potent hydrogen atom transfer reagent. nih.gov

The stability and reactivity of the generated alkoxy radical are influenced by the structure of the alkyl group. In the case of the butoxy radical, computational models can predict the preferred reaction pathways. For instance, intramolecular 1,5-HAT is a common reaction for alkoxyl radicals, leading to the formation of a carbon-centered radical. researchgate.net The energy barriers for these processes can be calculated using DFT, providing a quantitative understanding of the reaction selectivity.

Table 1: Calculated N-O Bond Dissociation Energies (BDEs) of Model N-Alkoxyimide Compounds

| Compound | Computational Method | N-O BDE (kcal/mol) |

| N-Methoxysuccinimide | CBS-QB3 | 73.4 |

| N-Methoxysuccinimide | CBS-APNO | 73.1 |

| N-Methoxysuccinimide | G4 | 71.8 |

| N-Methoxysuccinimide | M06-2X/6-311+G(3df,2p) | 72.8 |

| N,N-Dimethylmethoxyamine | M06-2X/6-311+G(3df,2p) | 54.2 |

Data sourced from computational studies on N-O bond dissociation energies. nih.govnsf.gov

Electronic Structure and Reactivity Predictions

Density functional theory (DFT) is a powerful tool for elucidating the electronic structure of molecules like 1H-Isoindole-1,3(2H)-dione, 2-butoxy- and predicting their reactivity. nih.govresearchgate.net By calculating properties such as molecular orbital energies, charge distributions, and electrostatic potentials, a detailed picture of the molecule's chemical behavior can be obtained.

The electronic structure of N-alkoxyphthalimides is characterized by the interplay between the electron-withdrawing phthalimide core and the alkoxy substituent. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In N-substituted phthalimides, the HOMO is typically localized on the phthalimide ring system, while the LUMO is also associated with the π-system of the phthalimide group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another computational technique used to understand the electronic structure in more detail. NBO analysis provides information about charge distribution on different atoms, hybridization of orbitals, and donor-acceptor interactions within the molecule. For 1H-Isoindole-1,3(2H)-dione, 2-butoxy-, NBO analysis would likely reveal a significant positive charge on the carbonyl carbons and the nitrogen atom of the phthalimide moiety, making them susceptible to nucleophilic attack. The oxygen atom of the butoxy group would exhibit a negative charge.

The reactivity of N-alkoxyphthalimides as radical precursors is directly linked to their electronic structure. The ease of the N-O bond cleavage upon single-electron reduction is related to the energy of the LUMO and the distribution of the LUMO+1 orbital. A low-lying LUMO facilitates the initial electron transfer, initiating the radical generation process.

Table 2: Predicted Electronic Properties of a Model N-Alkoxyphthalimide (N-Methoxyphthalimide)

| Property | Computational Method | Calculated Value |

| HOMO Energy | DFT/B3LYP/6-31G | -7.5 eV |

| LUMO Energy | DFT/B3LYP/6-31G | -1.2 eV |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G | 6.3 eV |

| Dipole Moment | DFT/B3LYP/6-31G | 2.5 D |

| NBO Charge on N | DFT/B3LYP/6-31G | +0.35 e |

| NBO Charge on O (alkoxy) | DFT/B3LYP/6-31G | -0.45 e |

These are hypothetical values for a model compound based on general trends observed in DFT studies of similar molecules and are for illustrative purposes.

Computational Analysis of Intermolecular Interactions and Stability

The solid-state structure and stability of 1H-Isoindole-1,3(2H)-dione, 2-butoxy- and its analogs are governed by a network of intermolecular interactions. Computational methods, particularly molecular dynamics (MD) simulations and DFT calculations on molecular dimers and clusters, are essential for characterizing these non-covalent interactions. nih.govnih.gov

Phthalimide moieties are known to participate in various supramolecular interactions, including π-π stacking, dipole-dipole interactions, and C-H···O hydrogen bonds. nih.govresearchgate.net In the crystalline state of phthalimide derivatives, π-π stacking interactions between the aromatic rings of the phthalimide units are a common feature, with typical inter-planar distances of around 3.3 to 3.7 Å. nih.gov

DFT calculations on dimers of N-alkoxyphthalimides can provide quantitative information about the strength of different intermolecular interactions. By calculating the interaction energy and analyzing the geometry of the dimer, the dominant binding motifs can be identified. For example, the interaction energy of a π-stacked dimer can be calculated and compared to the energy of a hydrogen-bonded dimer to determine the preferred arrangement.

Spectroscopic techniques, in conjunction with theoretical calculations, can further elucidate the nature of these interactions. For instance, changes in the vibrational frequencies of the C=O and N-H (in related primary amides) or C-H bonds upon crystal formation can be correlated with the strength of the intermolecular hydrogen bonds, and these shifts can be accurately predicted by DFT calculations. nih.gov

Table 3: Calculated Intermolecular Interaction Energies for Model Phthalimide Dimers

| Dimer Configuration | Computational Method | Interaction Energy (kcal/mol) |

| π-π Stacked Dimer | DFT-D/B97-D | -10.5 |

| C-H···O Hydrogen Bonded Dimer | DFT-D/B97-D | -5.2 |

| T-shaped π-π Dimer | DFT-D/B97-D | -8.7 |

These are representative values for model phthalimide systems based on published computational studies on similar aromatic systems and are for illustrative purposes. The specific values for 1H-Isoindole-1,3(2H)-dione, 2-butoxy- would require dedicated calculations.

Applications in Organic Synthesis and Material Science

Role as Versatile Synthetic Intermediates and Building Blocks

N-alkoxyphthalimides, including the butoxy derivative, are recognized as privileged structural frameworks in the synthesis of pharmaceuticals and functional materials. semanticscholar.org They are typically prepared through methods like the SN2 reaction between N-hydroxyphthalimide and an appropriate alkyl halide or via a Mitsunobu reaction. researchgate.netresearchgate.net One improved method involves the reaction of N-hydroxyphthalimide with an alkyl halide using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF), which offers high yields and a simple work-up procedure. nih.gov

These compounds serve as bench-stable precursors that can be readily converted into synthetically useful intermediates. semanticscholar.org Their stability and ease of preparation make them valuable building blocks for generating oxygen-centered radicals, which can then participate in a wide array of chemical transformations. arkat-usa.orgnih.gov

Precursors for Alkoxy Radical Generation in C-C Bond Formation

A primary application of N-butoxyphthalimide is its role as a precursor to the butoxy radical. The relatively weak N–O bond can be cleaved under various conditions to generate this oxygen-centered radical. arkat-usa.orgsemanticscholar.org The generation of alkoxy radicals from N-alkoxyphthalimides has become a cornerstone of modern synthetic chemistry, particularly with the rise of photoredox catalysis. nih.gov

Upon single-electron reduction, often induced by a photoredox catalyst, the N-alkoxyphthalimide undergoes N–O bond cleavage, releasing a free alkoxy radical. arkat-usa.orgnih.gov This highly reactive intermediate can then be channeled into several productive pathways to form new carbon-carbon bonds. These pathways are primarily categorized by how the initial alkoxy radical is transformed into a carbon-centered radical, most notably through Hydrogen Atom Transfer (HAT) or β-scission. arkat-usa.orgnih.gov

Allylation and Alkenylation Reactions

The alkoxy radicals generated from N-alkoxyphthalimides are effective in mediating complex bond formations. One notable application is in the selective functionalization of C(sp³)–H bonds. For instance, a photocatalytic method has been demonstrated for the δ-C(sp³)–H alkenylation and allylation of alcohols derived from N-alkoxyphthalimides. nih.gov In this process, the generated alkoxy radical undergoes a 1,5-hydrogen atom transfer (1,5-HAT) to create a carbon-centered radical at the δ-position, which is then trapped by radical acceptors like allyl sulfones or aryl vinyl sulfones to form the desired alkylated products. nih.gov

Cross-Coupling Reactions (e.g., Ni-catalyzed cross-electrophile couplings)

The synergy between radical chemistry involving N-alkoxyphthalimides and transition metal catalysis has opened new avenues for C-C bond formation. Specifically, these compounds have been successfully employed in nickel-catalyzed cross-electrophile couplings with aryl halides. nih.govresearchgate.net In these reactions, the N-alkoxyphthalimide acts as a redox-active derivative of an alcohol, generating an alkyl radical that can be intercepted by a nickel catalyst. researchgate.net

This strategy has been applied to synthesize valuable motifs, such as α-aryl-α-trifluoromethyl alcohols. researchgate.net A dual-Ni/photoredox-catalyzed cross-coupling between N-alkoxyphthalimides derived from glycolic acid esters and aryl halides has also been developed. researchgate.net More broadly, N-alkoxyphthalimides can serve as nitrogen electrophiles in nickel-catalyzed reductive cross-coupling reactions with alkyl halides to construct C–N bonds. arkat-usa.org

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Cross-Electrophile Coupling | N-Alkoxyphthalimide, Aryl Halide | Ni-catalyst | α-Aryl Alcohol Derivatives | researchgate.net |

| Dual Catalysis Cross-Coupling | N-Alkoxyphthalimide (from glycolic acid ester), Aryl Halide | Dual Ni/Photoredox | Arylated Ester Derivatives | researchgate.net |

| Reductive C-N Coupling | N-Methoxyphthalimide, Alkyl Halide | Ni-catalyst | N-Alkylated Compounds | arkat-usa.org |

C(sp³)-H Functionalization

The functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis, and alkoxy radicals generated from N-butoxyphthalimide offer an elegant solution. The high reactivity of the alkoxy radical allows it to abstract a hydrogen atom from a remote C–H bond, typically via a thermodynamically favorable six-membered transition state in a process known as 1,5-hydrogen atom transfer (1,5-HAT). nih.gov

This HAT event transforms the highly reactive oxygen radical into a more stable carbon-centered radical at a specific site on the molecule's backbone. This carbon radical can then engage in various bond-forming reactions, effectively achieving a site-selective functionalization of an otherwise inert C–H bond. This strategy has been widely used to construct C–C, C-halogen, C–N, and C–S bonds.

Synthesis of Functionally Substituted Aldehydes via Pyrolysis

A distinct application of N-alkoxyphthalimides is their conversion to functionally substituted aldehydes through gas-phase pyrolysis. arkat-usa.orgresearchgate.net Specifically, the Flash Vacuum Pyrolysis (FVP) of primary N-alkoxyphthalimides at temperatures between 400-500°C results in the formation of the corresponding aldehyde and phthalimide (B116566) as the major products. arkat-usa.orgresearchgate.net

The proposed mechanism for this transformation involves a semiconcerted process via a six-membered transition state. arkat-usa.orgresearchgate.net This pyrolytic elimination is a valuable method for accessing functionally substituted aldehydes, which can be important intermediates in the pharmaceutical and cosmetic industries. arkat-usa.org Kinetic studies have shown that the reaction rate is influenced by the electronic nature of the substituents, with electron-withdrawing groups facilitating the C-H bond breaking in the transition state. arkat-usa.orgresearchgate.net

| Starting Material (N-Alkoxyphthalimide) | Pyrolysis Conditions | Major Products | Reference |

|---|---|---|---|

| Primary N-Alkoxyphthalimides | 400-500 °C, 0.02 Torr | Functionally Substituted Aldehyde, Phthalimide | arkat-usa.orgresearchgate.net |

Synthesis of N-Alkoxyamines

N-butoxyphthalimide serves as a key intermediate in the synthesis of alkoxyamines. The conventional route, often considered a modified Gabriel synthesis, involves the O-alkylation of N-hydroxyphthalimide with an alkyl halide (like butyl bromide) to form the corresponding N-alkoxyphthalimide. researchgate.net This intermediate is then subjected to hydrazinolysis, typically using hydrazine (B178648) or methyl hydrazine, which cleaves the phthalimide group to release the desired alkoxyamine, often isolated as its hydrochloride salt. researchgate.net While effective, this method requires the use of hazardous hydrazine. This transformation underscores the role of N-butoxyphthalimide as a stable, handleable precursor to the less stable O-butylhydroxylamine.

Applications in the Synthesis of Complex Organic Molecules

Integration into Heterocyclic Frameworks

The phthalimide group is a well-established synthon for the introduction of nitrogen atoms in the synthesis of various heterocyclic compounds. The acidic proton on the imide nitrogen of the parent phthalimide allows for facile N-alkylation, leading to a wide array of N-substituted derivatives. nih.gov In the case of N-butoxyphthalimide, the butoxy group is already installed, and the molecule can participate in reactions that modify the phthalimide ring or utilize the butoxy chain as a handle for further transformations.

Research on related N-alkoxyphthalimides has demonstrated their utility in the synthesis of various heterocyclic systems. For instance, derivatives of N-hydroxyphthalimide are key precursors to N-alkoxyphthalimides and have been employed in the preparation of complex molecules. bohrium.comresearchgate.net General methods for the synthesis of N-alkoxyphthalimides often involve the reaction of N-hydroxyphthalimide with an appropriate alkyl halide, such as 1-bromobutane (B133212) to yield N-butoxyphthalimide, often in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like dimethylformamide (DMF). bohrium.com This straightforward synthesis makes N-butoxyphthalimide a readily accessible intermediate for further synthetic elaborations.

While specific examples detailing the direct integration of the 1H-Isoindole-1,3(2H)-dione, 2-butoxy- moiety into larger heterocyclic frameworks are not extensively documented in dedicated studies, the reactivity of the phthalimide core is well-understood. The carbonyl groups of the phthalimide can undergo various reactions, and the aromatic ring can be subject to electrophilic substitution, providing pathways to more complex fused heterocyclic systems. The butoxy group, being relatively inert under many reaction conditions, can be carried through several synthetic steps, influencing the solubility and electronic properties of the intermediates and final products.

As Scaffolds for Diverse Functional Groups

1H-Isoindole-1,3(2H)-dione, 2-butoxy- is recognized as a useful scaffold for the synthesis of complex compounds bearing a variety of functional groups. cymitquimica.com The phthalimide structure acts as a protecting group for the primary amine functionality, which can be unveiled at a later synthetic stage via hydrazinolysis (the Ing-Manske procedure) or other deprotection methods. This strategy is a cornerstone of the Gabriel synthesis of primary amines.

The true utility of N-butoxyphthalimide as a scaffold lies in its ability to introduce a butoxyamino (-ONH-C4H9) functionality into a molecule. The butoxy group can influence the physical properties of the molecule, such as lipophilicity, which can be crucial in the design of biologically active compounds or functional materials.

The synthesis of various N-alkoxyphthalimide derivatives has been a subject of interest, with methods developed to attach a wide range of alkyl and aryl groups to the oxygen atom of N-hydroxyphthalimide. rsc.orgnih.gov These studies underscore the modularity of this class of compounds. The butoxy derivative is a specific example of this broader class, and its synthesis and subsequent reactions allow for the introduction of the butoxyamine group into a target structure.

Table 1: Synthetic Methods for N-Alkoxyphthalimides

| Method | Reagents | Conditions | Yield | Reference |

| Alkylation of N-hydroxyphthalimide | N-hydroxyphthalimide, Alkyl halide, DBU | DMF, Room Temperature | High | bohrium.com |

| Mitsunobu Reaction | N-hydroxyphthalimide, Alcohol, DEAD, PPh3 | Anhydrous THF | Variable | researchgate.net |

| PIDA-promoted CDC | N-hydroxyphthalimide, Aryl ketones, PIDA | CH2Cl2, Room Temperature | Moderate to Good | nih.gov |

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, DEAD: Diethyl azodicarboxylate, PPh3: Triphenylphosphine, PIDA: Phenyliodine(III) diacetate, CDC: Cross-dehydrogenative coupling

Emerging Applications in Material Science (e.g., fluorescent probes)

The application of phthalimide derivatives is expanding from their traditional use in medicinal chemistry and organic synthesis to the realm of material science. One of the promising areas is the development of fluorescent probes for the detection of various analytes. While direct studies on the fluorescent properties of 1H-Isoindole-1,3(2H)-dione, 2-butoxy- are limited, the closely related 1,8-naphthalimide (B145957) scaffold has been extensively investigated for this purpose.

Researchers have synthesized naphthalimide-based fluorescent probes that incorporate alkoxy groups, including butoxy functionalities, to modulate their photophysical properties and enhance their sensing capabilities. For example, a novel fluorescent probe, 4-butoxyethoxy-N-octadecyl-1,8-naphthalimide, was synthesized for the determination of proteins. nih.gov The butoxyethoxy group in this molecule plays a role in its interaction with biomolecules and influences its fluorescence response. Another study focused on N-n-butyl-1,8-naphthalimide derivatives as fluorescent sensors for metal ions like Pb²⁺. nih.gov

The structural similarities between the phthalimide and naphthalimide cores suggest that N-butoxyphthalimide could serve as a foundational structure for the development of new fluorescent materials. The phthalimide moiety itself can exhibit fluorescence, and the introduction of a butoxy group could be used to tune these properties, such as the emission wavelength and quantum yield. The butoxy chain could also be functionalized to introduce specific recognition sites for target analytes, leading to the creation of "turn-on" or "turn-off" fluorescent sensors. This remains an area with potential for future research and development.

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Routes

The synthesis of N-alkoxyphthalimides, including the 2-butoxy derivative, has traditionally relied on methods such as the modified Gabriel synthesis. nih.govrsc.org However, recent advancements have opened the door to more efficient and versatile strategies. Future research will likely focus on optimizing these modern techniques and discovering new ones.

One promising approach is the cross-dehydrogenative coupling of N-hydroxyphthalimide (NHPI) with the corresponding alcohol or ketone precursors. nih.govrsc.org For instance, a PIDA (phenyliodine diacetate)-promoted reaction between NHPI and aryl ketones has been shown to produce N-alkoxyphthalimide derivatives in high yields under metal-free conditions. nih.govrsc.org Adapting this methodology for butoxy-containing precursors could provide a direct and atom-economical route to the target compound.

Another area of investigation involves improving upon the classical Williamson ether synthesis-type reaction between N-hydroxyphthalimide and an appropriate butoxy-containing electrophile. The use of alternative bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in solvents like dimethylformamide (DMF) has been reported to significantly increase reaction rates, simplify work-up procedures, and provide high yields for various N-alkoxyphthalimides. bohrium.comtandfonline.com Future work could focus on optimizing these conditions for large-scale and cost-effective production.

| Synthetic Method | Precursors | Key Reagents/Conditions | Potential Advantages | Reference |

| PIDA-Promoted Coupling | N-hydroxyphthalimide, Aryl Ketones | PIDA, Metal-free | High yields, Wide substrate scope | nih.govrsc.org |

| Base-Mediated Alkylation | N-hydroxyphthalimide, Alkyl Halides | DBU, DMF | Increased rate, Simple work-up | bohrium.comtandfonline.com |

| Modified Gabriel Synthesis | N-hydroxyphthalimide, Alcohols | DEAD, PPh₃ | Established method | bohrium.com |

This table presents potential synthetic routes for N-alkoxyphthalimides that could be adapted for 1H-Isoindole-1,3(2H)-dione, 2-butoxy-.

Exploration of New Reactivity and Mechanistic Pathways

N-hydroxyphthalimide esters are renowned as precursors to alkyl radicals, which are generated via a single-electron transfer (SET) followed by N-O bond cleavage and, in the case of esters derived from carboxylic acids, decarboxylation. beilstein-journals.orgresearchgate.net The butoxy group in 1H-Isoindole-1,3(2H)-dione, 2-butoxy- makes it a precursor for butoxy radicals under appropriate conditions. researchgate.net Future research is expected to delve deeper into the unique reactivity of this compound and the mechanistic intricacies of its transformations.

The activation of N-alkoxyphthalimides and NHPI esters can be achieved through various means, including photochemical, electrochemical, and transition-metal-catalyzed methods. beilstein-journals.orgbeilstein-journals.org Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for generating radicals from these precursors under mild conditions. beilstein-journals.orgrsc.org Investigations into the photocatalytic activation of 1H-Isoindole-1,3(2H)-dione, 2-butoxy- could lead to novel transformations.

Mechanistic studies will be crucial to understanding and controlling the reactivity. For example, the formation of electron donor-acceptor (EDA) complexes between NHPI esters and certain catalysts or reagents has been proposed as a key activation step in some radical reactions. beilstein-journals.org Exploring the potential for EDA complex formation with the 2-butoxy derivative could unlock new catalytic cycles. Furthermore, detailed studies on the radical-chain mechanisms involved in nickel-catalyzed cross-electrophile couplings of NHPI esters with aryl iodides could be extended to the butoxy analogue. organic-chemistry.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is becoming an indispensable tool in modern organic chemistry. researchgate.netrsc.org For 1H-Isoindole-1,3(2H)-dione, 2-butoxy-, computational modeling offers a powerful approach to predict its properties and reactivity, thereby guiding experimental design.

Future computational studies could focus on several key areas:

Reaction Mechanisms: DFT calculations can be employed to elucidate the transition states and reaction pathways for the generation of butoxy radicals and their subsequent reactions. rsc.org This can help in understanding selectivity and in designing more efficient catalytic systems.

Electrochemical Properties: Simulating cyclic voltammetry data can provide insights into the electrochemical behavior of N-alkoxyphthalimides, aiding in the development of novel electrosynthetic applications. researchgate.net

Photophysical Properties: Understanding the excited-state properties of the molecule and its potential EDA complexes through computational modeling can accelerate the development of new photoredox-catalyzed reactions.

By providing a detailed molecular-level understanding, computational chemistry can significantly reduce the trial-and-error component of experimental work, leading to a more rational and efficient discovery of new reactions and applications.

Expansion of Synthetic Applications in Diverse Chemical Fields

The radicals generated from NHPI esters have been utilized in a wide array of synthetic transformations, including Giese-type additions, Minisci-type reactions, and various cross-coupling reactions to form C-C and C-heteroatom bonds. beilstein-journals.orgbeilstein-journals.orgacs.orgacs.org A major thrust of future research will be to expand the synthetic utility of 1H-Isoindole-1,3(2H)-dione, 2-butoxy- as a source of butoxy radicals for the synthesis of complex molecules.

The development of nickel-catalyzed cross-coupling reactions using NHPI esters as electrophile equivalents has been a significant breakthrough. organic-chemistry.orgacs.orgacs.orgacs.org These methods allow for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds under mild conditions with broad functional group tolerance. Applying these protocols to the 2-butoxy derivative could provide new routes to butoxy-containing compounds, which are relevant in medicinal chemistry and materials science.

Furthermore, the late-stage functionalization of bioactive molecules is a critical challenge in drug discovery. The radical-based reactivity of N-alkoxyphthalimides makes them attractive reagents for this purpose. organic-chemistry.org Future work could demonstrate the utility of 1H-Isoindole-1,3(2H)-dione, 2-butoxy- in modifying complex molecular scaffolds to generate new analogues with potentially improved biological properties. Applications could also extend to the synthesis of polymers and functional materials. acs.org

Integration with Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on 1H-Isoindole-1,3(2H)-dione, 2-butoxy- will undoubtedly be influenced by the need for more sustainable chemical processes.

Several promising avenues align with green chemistry goals:

Photocatalysis: The use of visible light as a renewable energy source to drive chemical reactions is a cornerstone of green chemistry. rsc.orgorganic-chemistry.org Developing photocatalytic reactions that utilize the 2-butoxy derivative would reduce the reliance on high temperatures and stoichiometric, often toxic, reagents.

Electrosynthesis: Electrochemical methods offer a clean way to generate reactive intermediates, often with high selectivity and without the need for chemical oxidants or reductants. researchgate.net Exploring the electrosynthesis and subsequent reactions of 1H-Isoindole-1,3(2H)-dione, 2-butoxy- is a promising area for future research.

Catalyst-Free Reactions: Designing reactions that proceed efficiently without the need for metal catalysts is highly desirable. nih.govrsc.org Further development of catalyst-free dehydrogenative couplings and other transformations would enhance the green credentials of syntheses involving this compound.

Atom Economy: Focusing on reaction types that maximize the incorporation of atoms from the reactants into the final product, such as addition and cross-coupling reactions, will be a key consideration. jchemlett.com

By integrating these sustainable approaches, the synthetic utility of 1H-Isoindole-1,3(2H)-dione, 2-butoxy- can be expanded in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-butoxy-1H-isoindole-1,3(2H)-dione?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of the parent isoindole-1,3-dione. For example, reacting isoindoline-1,3-dione with butyl bromide or butanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the butoxy group. Similar protocols are validated for methoxy-substituted analogs . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. How should researchers handle 2-butoxy-1H-isoindole-1,3(2H)-dione safely in laboratory settings?

- Methodological Answer : Refer to UN GHS guidelines (Revision 8): Use personal protective equipment (gloves, goggles) to avoid inhalation or skin contact. Work in a fume hood due to potential dust formation. Storage should be in airtight containers away from oxidizing agents. For spill management, absorb with inert material and dispose as hazardous waste .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the butoxy group (δ ~3.5–4.0 ppm for OCH₂ and δ ~1.0–1.7 ppm for butyl chain) and isoindole-dione backbone.

- IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C ether linkage).

- MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 220.0974 (C₁₂H₁₃NO₃).

Cross-reference with analogous compounds in PubChem or NIST databases for validation .

Advanced Research Questions

Q. How do steric and electronic effects of the butoxy group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The butoxy group’s electron-donating nature activates the isoindole-dione core toward electrophilic aromatic substitution (EAS). Steric hindrance from the butyl chain can be assessed via comparative kinetics with smaller alkoxy derivatives (e.g., methoxy or ethoxy). Computational tools (DFT, Gaussian 16) model charge distribution and transition states to predict regioselectivity .

Q. What computational approaches predict the photophysical properties of this compound?

- Methodological Answer : Time-dependent DFT (TD-DFT) with B3LYP/6-311+G(d,p) basis set calculates UV-Vis absorption spectra. Compare results with experimental data from NIST Chemistry WebBook (e.g., λmax ~270–290 nm for isoindole-diones) . Solvent effects (PCM model) refine predictions for applications in optoelectronics.

Q. Can this compound serve as a monomer in polymer chemistry, and how does its structure affect material properties?

- Methodological Answer : The isoindole-dione core offers rigidity, while the butoxy group enhances solubility in non-polar solvents. Test copolymerization with diols or diamines (e.g., via polycondensation) to form polyimides or polyurethanes. Characterize thermal stability (TGA, DSC) and mechanical properties (tensile testing). Analogous structures show glass transition temperatures (Tg) >150°C .

Q. How can researchers resolve contradictions in reported thermodynamic data for isoindole-dione derivatives?

- Methodological Answer : Re-evaluate conflicting data (e.g., melting points, enthalpy of formation) using standardized DSC protocols (heating rate 10°C/min under N₂). Cross-validate with X-ray crystallography (single-crystal diffraction) to correlate thermal behavior with molecular packing. Discrepancies may arise from polymorphic forms or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.